molecular formula C10H6BrCl2NO B594631 4-Bromo-3,8-dichloro-5-methoxyquinoline CAS No. 1208900-36-0

4-Bromo-3,8-dichloro-5-methoxyquinoline

Cat. No.: B594631
CAS No.: 1208900-36-0
M. Wt: 306.97 g/mol
InChI Key: FKOGNOKKGZOWST-UHFFFAOYSA-N
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Description

4-Bromo-3,8-dichloro-5-methoxyquinoline (CAS 1208900-36-0) is a halogenated quinoline derivative serving as a versatile chemical intermediate in medicinal chemistry and drug discovery research. With a molecular formula of C10H6BrCl2NO and a molecular weight of 306.97 g/mol, this compound is a key synthetic precursor in the development of novel therapeutics . Its primary research value lies in its role as a critical building block for the synthesis of quinoline-based inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase identified as a promising target for cancer therapy . Structure-activity relationship (SAR) studies utilize this compound to create optimized drug candidates that effectively decrease global H3K27me3 levels in cells and demonstrate anti-viability activities against various tumor cell lines, including HCT15 and MDA-MB-231 . The compound's predicted physical properties include a boiling point of approximately 390.6±37.0 °C and a density of 1.697±0.06 g/cm³ . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1208900-36-0

Molecular Formula

C10H6BrCl2NO

Molecular Weight

306.97 g/mol

IUPAC Name

4-bromo-3,8-dichloro-5-methoxyquinoline

InChI

InChI=1S/C10H6BrCl2NO/c1-15-7-3-2-5(12)10-8(7)9(11)6(13)4-14-10/h2-4H,1H3

InChI Key

FKOGNOKKGZOWST-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C=C1)Cl)N=CC(=C2Br)Cl

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)N=CC(=C2Br)Cl

Synonyms

4-Bromo-3,8-dichloro-5-methoxyquinoline

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 3,8 Dichloro 5 Methoxyquinoline

Historical and Contemporary Approaches to Quinoline (B57606) Synthesis

The quinoline scaffold is a cornerstone in medicinal and materials chemistry, leading to the development of numerous synthetic methods over the past century and a half. These methods range from classic condensation reactions, which are still in use today, to modern transition-metal-catalyzed approaches that offer greater efficiency and substrate scope.

Several named reactions form the historical foundation of quinoline synthesis. These methods typically involve the acid- or base-catalyzed condensation of anilines with carbonyl compounds, followed by cyclization and dehydration/oxidation to form the bicyclic quinoline system.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group (a ketone or aldehyde). wikipedia.orgjk-sci.com The reaction can be catalyzed by acids or bases and is a straightforward method for producing substituted quinolines. wikipedia.orgorganicreactions.org Two primary mechanisms are proposed: one beginning with an aldol condensation and the other with the formation of a Schiff base, both ultimately leading to cyclization and dehydration to form the quinoline ring. wikipedia.org

Skraup Synthesis: In the archetypal Skraup reaction, aniline (B41778) is heated with glycerol, sulfuric acid, and a mild oxidizing agent like nitrobenzene to produce quinoline itself. wikipedia.orgpharmaguideline.com The reaction is notoriously vigorous. wikipedia.org The mechanism is believed to involve the initial dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to the aromatic quinoline. iipseries.orgwordpress.comyoutube.com

Pfitzinger Reaction: This method provides a route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a strong base. wikipedia.orgdrugfuture.com The base hydrolyzes the isatin to an isatic acid, which then condenses with the carbonyl compound (via an imine/enamine intermediate) before cyclizing and dehydrating to form the final product. wikipedia.orgijsr.net

Doebner-Miller Reaction: This reaction is a modification of the Skraup synthesis, where an aniline reacts with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com Often, the unsaturated carbonyl is generated in situ from two aldehyde or ketone molecules via an aldol condensation. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism is complex and thought to proceed through conjugate addition, cyclization, and oxidation steps. youtube.com

Conrad–Limpach–Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. wikipedia.orgscribd.com The regiochemical outcome is temperature-dependent. At lower temperatures, the reaction favors attack at the ketone (Conrad-Limpach pathway), leading to 4-hydroxyquinolines after thermal cyclization. wikipedia.orgsynarchive.com At higher temperatures, reaction at the ester is favored (Knorr pathway), yielding 2-hydroxyquinolines. wikipedia.org

Table 1: Overview of Classic Quinoline Syntheses

Named ReactionKey ReactantsTypical ProductReference
Friedländero-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compoundSubstituted Quinolines wikipedia.orgjk-sci.com
SkraupAniline + Glycerol + Oxidizing AgentQuinoline (unsubstituted) wikipedia.orgpharmaguideline.com
PfitzingerIsatin + Carbonyl Compound + BaseQuinoline-4-carboxylic Acids wikipedia.orgdrugfuture.com
Doebner-MillerAniline + α,β-Unsaturated Carbonyl CompoundSubstituted Quinolines wikipedia.org
Conrad-Limpach-KnorrAniline + β-Ketoester4-Hydroxyquinolines or 2-Hydroxyquinolines wikipedia.org

Modern synthetic chemistry has seen the rise of transition-metal catalysis for quinoline synthesis, offering milder conditions, higher yields, and broader functional group tolerance compared to classical methods. rsc.org

Rhodium (Rh): Rhodium catalysts have been employed for the synthesis of quinolines under various conditions. One environmentally friendly protocol uses a Rh(II)acetate/TPPTS system in an aqueous medium, reacting anilines with allyl alcohols to form quinolines. rsc.orgrsc.org Rhodium(III) has also been used to catalyze the oxidative coupling of sydnones with internal alkynes to create quinoline-fused mesoionic heterocycles. snnu.edu.cnacs.org Studies on the C-H activation of quinolines using rhodium complexes show a preference for activation of the heteroring over the carbocyclic ring. nih.gov

Copper (Cu): As an inexpensive and abundant metal, copper is an attractive catalyst. Copper-catalyzed methods have been developed for the synthesis of 4-aminoquinolines via a cascade cyclization of 2-aminobenzonitriles with nitroolefins. oup.com Other approaches include the intermolecular cyclization of anilines with terminal acetylene esters and the dual cyclization to form complex quinindoline structures. rsc.orgmdpi.com

Palladium (Pd): Palladium catalysis is a powerful tool for constructing quinoline and quinolone rings. nih.gov Methods include coupling-cyclization reactions between 2-iodoanilines and α,β-unsaturated carbonyl compounds, nih.gov and the aerobic oxidative aromatization of aliphatic alcohols with anilines. mdpi.com Palladium-catalyzed dehydrogenative coupling is an efficient strategy for building the quinoline scaffold. researchgate.net More complex cascades, such as the denitrogenative reaction of o-aminocinnamonitriles with arylhydrazines, also provide access to the quinoline core. nih.gov

Cobalt (Co): Earth-abundant cobalt has emerged as a cost-effective catalyst. Cobalt-catalyzed methods include the one-pot synthesis of quinolines from biomass-derived amino acids and alkyl lactate. researchgate.net Other protocols involve the redox-neutral annulation of anilides with alkynes rsc.org and the dehydrogenative cyclization of 2-aminoaryl alcohols with ketones. acs.orgrsc.org

Table 2: Examples of Transition Metal-Catalyzed Quinoline Synthesis

Metal CatalystReactant TypesKey TransformationReference
Rhodium (Rh)Anilines + Allyl AlcoholsAqueous Phase Cyclization rsc.orgrsc.org
Copper (Cu)2-Aminobenzonitriles + NitroolefinsCascade Michael Addition/Cyclization oup.com
Palladium (Pd)2-Iodoanilines + α,β-Unsaturated CarbonylsHeck Coupling/Cyclization nih.gov
Cobalt (Co)Anilides + Internal AlkynesRedox-Neutral Annulation via C-H Activation rsc.org

Targeted Synthesis of Halogenated Quinoline Scaffolds

The introduction of halogen atoms onto the quinoline nucleus is a critical step in the synthesis of many biologically active compounds, including 4-bromo-3,8-dichloro-5-methoxyquinoline. The primary challenge in this process is controlling the position of halogenation (regioselectivity).

The electronic nature of the quinoline ring dictates that electrophilic substitution, such as halogenation, typically occurs on the benzene ring, most commonly at the C-5 and C-8 positions. However, the presence of directing groups or specific reagents can alter this outcome.

C-5 and C-7 Positions: An operationally simple, metal-free protocol has been developed for the highly regioselective C-5 halogenation of 8-substituted quinolines. rsc.orgresearchgate.net Using trihaloisocyanuric acids as the halogen source, various 8-amido, 8-urea, and 8-alkoxy quinolines can be halogenated exclusively at the C-5 position in good to excellent yields. rsc.org For example, when N-(quinolin-8-yl)acetamide was treated with N-chlorosuccinimide (NCS), the C-5 chlorinated product was obtained. rsc.org If the C-5 position is already occupied, halogenation can be directed to the C-7 position. rsc.org

C-3 Position: Directing halogenation to the pyridine ring, particularly the C-3 position, often requires different strategies. For 4-quinolone scaffolds, regioselective C-3 halogenation can be achieved using potassium halide salts and a hypervalent iodine(III) reagent like PIDA or PIFA. acs.org This method works for chlorination, bromination, and iodination under mild, room-temperature conditions. acs.org

C-8 Position: While direct halogenation often targets C-5 and C-8, achieving selective C-8 halogenation can depend on the existing substitution pattern and the use of specific directing groups. Iron(III)-catalyzed methods have been shown to be effective for the halogenation of 8-amidoquinolines. mdpi.com

The methoxy (B1213986) group in the target compound is located at the C-5 position. The introduction of such a group can be accomplished through several methods, often involving nucleophilic substitution or by starting with a pre-functionalized precursor. A common strategy is to begin the quinoline synthesis with a methoxy-substituted aniline. For example, 6-methoxy-8-nitroquinoline can be prepared via a modified Skraup reaction starting from 3-nitro-4-aminoanisole. acs.org This places the methoxy group on the benzenoid ring, and its position is determined by the starting aniline. The presence of a methoxy group at C-8 has been noted to potentially prevent phototoxicity in certain fluoroquinolin-4-ones.

Specific Synthetic Routes to this compound and Analogues

A logical approach would likely begin with a substituted aniline that already contains the C-5 methoxy and C-8 chloro functionalities, such as 2-amino-3-chloro-6-methoxyaniline . This precursor would then undergo a cyclization reaction to form the quinoline core.

Formation of the Quinolone Core: A Conrad-Limpach or similar reaction could be employed. Reacting the substituted aniline with a suitable β-dicarbonyl compound, such as diethyl malonate or a derivative, under appropriate conditions would lead to the formation of a 8-chloro-5-methoxy-4-hydroxyquinoline intermediate.

Chlorination at C-3: The resulting 4-quinolone can then be regioselectively chlorinated at the C-3 position. As established, methods using a chloride source in the presence of an oxidizing agent like a hypervalent iodine compound could achieve this transformation to yield 3,8-dichloro-5-methoxy-4-hydroxyquinoline . acs.org

Conversion of Hydroxyl to Chloro Group: The hydroxyl group at the C-4 position must be converted to a chlorine atom. This is a standard transformation often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step would yield 3,4,8-trichloro-5-methoxyquinoline .

Bromination at C-4: The final step would be the introduction of the bromine atom. However, the proposed intermediate is a 3,4,8-trichloro derivative, not the target 4-bromo-3,8-dichloro compound. This suggests a potential flaw in the proposed order or initial strategy.

An alternative and more likely strategy would involve a different sequence of halogenation:

Start with 8-chloro-5-methoxy-4-hydroxyquinoline as described above.

Convert the 4-hydroxyl group to a leaving group , but not necessarily a chloro group immediately.

Introduce the C-3 chlorine via an electrophilic chlorination reaction on the activated quinolone ring.

Simultaneous or sequential halogenation at C-4: It is more probable that the 4-position is first converted to a chloro group using POCl₃, yielding 4,8-dichloro-5-methoxyquinoline . Subsequent electrophilic chlorination at C-3 and bromination could be challenging to control regioselectively.

A more refined hypothetical route might be:

Synthesis of 8-Chloro-5-methoxy-4-quinolone: Start from 3-chloro-6-methoxyaniline and react with diethyl malonate followed by thermal cyclization.

Chlorination of the 4-oxo group: Treat the quinolone with POCl₃ to give 4,8-dichloro-5-methoxyquinoline .

Electrophilic Chlorination at C-3: The C-3 position is now activated for electrophilic attack. Treatment with a chlorinating agent like NCS could yield 3,4,8-trichloro-5-methoxyquinoline .

Selective Bromination: Achieving a selective replacement of the C-4 chlorine with bromine in the presence of other chlorine atoms would be difficult. A more viable route would introduce the C-4 bromine at a different stage, perhaps via a Sandmeyer-type reaction if a 4-amino precursor were used, or by direct bromination of an intermediate where the C-4 position is more reactive towards bromine than chlorine.

Given the complexity, the synthesis most likely relies on a carefully chosen set of precursors and reaction conditions that exploit the subtle differences in reactivity conferred by the existing substituents at each step.

Cyclization Precursors and Reaction Conditions

The formation of the fundamental quinoline ring is most commonly achieved through cyclization reactions, with the choice of precursors being critical to the substitution pattern of the final product. Classic named reactions such as the Friedländer, Skraup, or Combes syntheses provide the foundational routes. nih.goviipseries.org For the target molecule, a plausible precursor would be a 2-amino-3-chloro-6-methoxybenzaldehyde or a related ketone. The Friedländer synthesis, for instance, involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene group. nih.goveurekalert.org

To achieve the desired substitution pattern, a potential pathway could start from a substituted aniline and a carbonyl compound. For instance, the reaction of 2,6-dichloro-3-methoxyaniline with a three-carbon carbonyl component like acrolein or glycerol under acidic conditions (as in the Skraup or Doebner-von Miller reaction) could theoretically yield a dichloro-methoxyquinoline precursor. nih.govijpsjournal.com However, controlling the regioselectivity of such reactions can be challenging.

A more controlled approach would involve the synthesis of a pre-defined aniline precursor. The cyclization reaction would then be carried out to form the quinoline ring with the chlorine and methoxy groups already in place, prior to the final bromination step.

Table 1: Potential Cyclization Strategies for Quinoline Core Synthesis

Reaction NamePrecursor 1Precursor 2ConditionsPotential Product Core
Friedländer Synthesis2-Amino-3-chloro-6-methoxy-benzaldehydeAcetaldehyde or other enolizable ketoneAcid or Base catalysis3-Chloro-5-methoxyquinoline
Skraup Reaction2,6-Dichloro-3-methoxyanilineGlycerol, Sulfuric AcidOxidizing agent (e.g., nitrobenzene)3,8-Dichloro-5-methoxyquinoline
Combes Synthesis2,6-Dichloro-3-methoxyaniline1,3-DiketoneAcid catalysisSubstituted 3,8-dichloro-5-methoxyquinoline

This table presents hypothetical pathways to the core structure based on established quinoline synthesis reactions.

Sequential Halogenation and Alkoxylation Strategies

Once a suitable quinoline core is synthesized, the remaining substituents must be introduced. This often involves a sequence of halogenation and alkoxylation reactions. The order of these steps is crucial to ensure correct regioselectivity, as existing substituents on the quinoline ring direct the position of incoming groups.

For the target molecule, a plausible route could involve the synthesis of 8-chloro-5-methoxyquinoline, followed by selective chlorination at the C-3 position and subsequent bromination at the C-4 position. Alternatively, starting with a quinolin-4-ol derivative allows for conversion of the hydroxyl group to a bromine atom using reagents like phosphorus tribromide. chemicalbook.com

The introduction of halogens onto the quinoline ring can be achieved using various reagents. For instance, N-halosuccinimides (NCS, NBS) are often used for selective halogenation. rsc.org A metal-free protocol for the C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acid has been reported, highlighting the ability to direct halogenation to specific, otherwise inaccessible, positions. rsc.org The bromination of 8-methoxyquinoline has been shown to yield 5-bromo-8-methoxyquinoline. acgpubs.org A patent describes the preparation of 8-bromo-2,4-dichloro-7-methoxy-quinoline, indicating that sequential halogenation of a methoxyquinoline precursor is a viable industrial strategy. google.com These examples underscore the feasibility of a multi-step halogenation and alkoxylation sequence to arrive at the final product.

Advanced Synthetic Techniques for Quinoline Functionalization

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. These "green" techniques are highly relevant to the synthesis of complex molecules like polysubstituted quinolines.

Green Chemistry Approaches in Quinoline Synthesis

Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.net Several such approaches have been successfully applied to quinoline synthesis.

Microwave-assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours or days to mere minutes, while also improving product yields. rsc.orgnih.govproquest.com This technique has been employed in various quinoline syntheses, including Friedländer reactions, providing a rapid and efficient method for creating the quinoline scaffold. proquest.comtandfonline.com One-pot, three-component reactions under microwave irradiation have been developed to produce complex quinoline-based hybrids. acs.org

Deep Eutectic Solvents (DESs): These solvents, often composed of choline chloride mixed with a hydrogen bond donor like urea or tin(II) chloride, serve as environmentally benign reaction media and can also act as catalysts. ccspublishing.org.cndaneshyari.comorgchemres.org The use of a choline chloride/tin(II) chloride DES has been shown to effectively catalyze the one-pot, three-component synthesis of quinoline derivatives with high yields at mild temperatures. daneshyari.comresearchgate.net

On-water Synthesis: Performing organic reactions in water is a key goal of green chemistry. eurekalert.orgingentaconnect.com Catalyst-free Friedländer reactions for quinoline synthesis have been successfully conducted in water at elevated temperatures. organic-chemistry.org Additionally, the on-water synthesis of 2-substituted quinolines from 2-aminochalcones has been demonstrated, offering advantages such as simple operation, broad substrate scope, and easy product isolation by filtration. nih.govacs.org

Table 2: Comparison of Green Synthesis Techniques for Quinolines

TechniqueTypical ConditionsAdvantages
Microwave-assistedClosed vessel, 100-200 °C, 5-20 minRapid heating, shorter reaction times, improved yields. proquest.comtandfonline.com
Deep Eutectic Solvents60-80 °C, 2-3 hGreen solvent, recyclable catalyst, simple operation. ccspublishing.org.cndaneshyari.com
On-water Synthesis70-100 °C, catalyst-free or with catalystEnvironmentally benign, simplified workup, cost-effective. organic-chemistry.orgnih.gov

This table summarizes general conditions and benefits as reported in the literature.

Electrochemical Methods for Halogenation

Electrochemical synthesis offers a powerful and green alternative to traditional chemical methods for halogenation. These methods avoid the use of toxic and hazardous chemical oxidants and often proceed with high selectivity under mild conditions.

An effective electrochemical C3-H halogenation of quinoline-4(1H)-ones has been developed using potassium halides as both the halogen source and the electrolyte in an undivided cell. organic-chemistry.orgacs.orgnih.gov This protocol is noted for its broad substrate scope and scalability. organic-chemistry.org The mechanism is suggested to involve halogen radicals that promote the reaction. acs.org This technique provides a direct and environmentally friendly route to introduce halogens at specific positions on the quinoline ring system, which could be instrumental in the synthesis of this compound by functionalizing a pre-existing dichloro-methoxy-quinolone intermediate. researchgate.netscispace.com

Chemical Reactivity and Derivatization of 4 Bromo 3,8 Dichloro 5 Methoxyquinoline

Cross-Coupling Reactions of Halogenated Quinoline (B57606) Positions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated quinolines are excellent substrates for these transformations. researchgate.netdntb.gov.ua The presence of three halogen atoms on 4-Bromo-3,8-dichloro-5-methoxyquinoline offers multiple sites for such reactions, with selectivity often dictated by the choice of catalyst and the inherent reactivity of the C-X bonds (C-Br vs. C-Cl).

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors. nih.gov For halogenated quinolines, the general reactivity order for the leaving group is I > Br > OTf > Cl, meaning the C-4 bromine atom on the target molecule is the primary site for these reactions. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples organoboron compounds with organic halides and is highly effective for functionalizing quinolines. nih.govnih.gov In the case of this compound, a Suzuki coupling with an aryl or alkyl boronic acid would selectively replace the C-4 bromine. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method could be used to introduce an alkenyl group at the C-4 position of the quinoline. The reaction is known for its high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This coupling of terminal alkynes with aryl or vinyl halides is a reliable method for creating C(sp²)-C(sp) bonds. organic-chemistry.orglibretexts.org It would proceed selectively at the C-4 bromine position, allowing for the synthesis of 4-alkynyl-3,8-dichloro-5-methoxyquinoline derivatives. researchgate.netnih.gov While copper(I) is a typical co-catalyst, copper-free versions have been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of an organostannane reagent with an organic halide. organic-chemistry.orgwikipedia.org It is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. uwindsor.calibretexts.org This reaction would be effective for substituting the C-4 bromine.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide. nih.govmdpi.com It is a powerful method for C-C bond formation and would be expected to show high selectivity for the C-4 position.

Hiyama Coupling: The Hiyama coupling employs an organosilicon compound for the cross-coupling reaction. It is considered a greener alternative to some other methods due to the lower toxicity of silicon byproducts. researchgate.net

The table below summarizes the expected primary outcomes of these reactions on this compound.

Reaction Reagent Expected Product at C-4
Suzuki-MiyauraR-B(OH)₂4-Aryl/Alkyl-3,8-dichloro-5-methoxyquinoline
HeckAlkene4-Alkenyl-3,8-dichloro-5-methoxyquinoline
SonogashiraTerminal Alkyne4-Alkynyl-3,8-dichloro-5-methoxyquinoline
StilleR-Sn(Alkyl)₃4-Aryl/Alkenyl-3,8-dichloro-5-methoxyquinoline
NegishiR-Zn-X4-Aryl/Alkyl-3,8-dichloro-5-methoxyquinoline
HiyamaR-Si(OR')₃4-Aryl/Alkenyl-3,8-dichloro-5-methoxyquinoline

This table illustrates the predicted regioselective functionalization at the most reactive C-4 position.

While palladium is the most common catalyst, other transition metals are also employed in cross-coupling chemistry. Nickel-catalyzed couplings, for example, are particularly effective for reactions involving less reactive aryl chlorides. wikipedia.orgmdpi.com Iron-catalyzed reactions are also gaining attention as a more economical and less toxic alternative to palladium. wikipedia.org For this compound, after initial functionalization at C-4, a nickel- or iron-based catalyst could potentially be used under more forcing conditions to activate the C-Cl bonds for subsequent coupling reactions. Copper(I) salts are often used as co-catalysts, especially in Sonogashira and Stille couplings, to facilitate transmetalation. mdpi.comresearchgate.net

Nucleophilic Aromatic Substitution on the Quinoline Ring System

The electron-deficient nature of the pyridine ring within the quinoline system makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. researchgate.net

In the quinoline ring, nucleophilic attack is strongly favored at the C-2 and C-4 positions. researchgate.netquimicaorganica.org This is because the anionic Meisenheimer-type intermediate formed upon nucleophilic addition can be effectively stabilized through resonance, with the negative charge delocalized onto the electronegative nitrogen atom. quimicaorganica.org Halogens at these positions are thus highly activated towards displacement. iust.ac.ir Between the two, the C-4 position is generally considered slightly more reactive than the C-2 position. quimicaorganica.org Halogens on the benzenoid ring, such as the C-8 chlorine in the target molecule, are significantly less reactive towards nucleophiles, behaving more like a typical halobenzene. iust.ac.ir The C-3 chlorine is on the pyridine ring but is not in an activated position (α or γ to the nitrogen), and thus exhibits lower reactivity compared to the C-4 position.

For this compound, the C-4 bromine is the most likely site for nucleophilic aromatic substitution.

The substituents on the quinoline ring play a crucial role in modulating its reactivity.

Halogens: The bromine at C-4 and the chlorine at C-3 are electron-withdrawing groups that further increase the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. The C-4 position is particularly activated due to its direct conjugation with the ring nitrogen.

Methoxy (B1213986) Group: The methoxy group at C-5 is an electron-donating group. Through its +R (resonance) effect, it increases electron density in the benzenoid ring, which would tend to deactivate this ring towards nucleophilic attack. Its influence on the pyridine ring is less direct but can still have a minor electronic effect.

The table below outlines the predicted reactivity of the halogenated positions towards nucleophilic attack.

Position Halogen Relative Reactivity Reasoning
C-4BromoHighActivated position (γ to nitrogen); good leaving group.
C-3ChloroLowNot an activated (α or γ) position.
C-8ChloroVery LowLocated on the less reactive benzenoid ring.

This table provides a qualitative comparison of the susceptibility of each halogen to nucleophilic aromatic substitution.

Directed C-H Functionalization Strategies

Direct C-H functionalization has become a powerful strategy for modifying heterocyclic compounds without the need for pre-installed halogen handles. nih.gov In quinoline chemistry, the ring nitrogen can act as an endogenous directing group, typically favoring functionalization at the C-2 and C-8 positions. nih.govnih.gov To access other positions, such as C-3 or C-4, the quinoline is often converted to its N-oxide derivative. The N-oxide group strongly activates the C-2 and C-8 positions for various transformations. nih.gov

For this compound, the existing dense substitution pattern presents challenges for C-H functionalization. The potential sites for such reactions would be C-2, C-6, and C-7.

C-2 Position: This position is electronically favored for deprotonation due to the adjacent nitrogen, but it is sterically hindered by the C-3 chlorine.

C-8 Position: This position is already substituted with a chlorine atom.

C-6 and C-7 Positions: These positions on the benzenoid ring could potentially be functionalized, with the directing influence coming from the C-5 methoxy group or through more complex palladacycle intermediates.

Strategies involving iridium, rhodium, or palladium catalysis could potentially achieve selective C-H activation at the remaining unsubstituted positions, although this would likely require careful optimization to overcome steric hindrance and the electronic effects of the existing substituents. nih.gov

Regioselective C-H Activation for Further Derivatization

The direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful strategy in organic synthesis, offering an atom-economical approach to molecular diversification. mdpi.comnih.govnih.gov For quinoline systems, transition metal catalysis is the predominant method for achieving regioselective C-H activation. mdpi.comnih.gov

In the case of this compound, the quinoline ring is heavily substituted. The presence of electron-withdrawing halogen atoms at the C3, C4, and C8 positions significantly deactivates the ring system towards electrophilic attack, making C-H activation challenging. The electron-donating methoxy group at C5 activates the ring, but its ortho and para positions (C6 and C4) are already substituted. Therefore, the remaining C-H bonds at the C2, C6, and C7 positions are potential sites for functionalization.

Catalytic systems employing metals such as palladium, rhodium, and iridium are commonly used for such transformations on quinoline scaffolds. mdpi.comnih.gov The reaction's success and regioselectivity would depend heavily on the choice of catalyst, ligand, and reaction conditions, which must be optimized to overcome the electronic deactivation and steric hindrance imposed by the existing substituents.

Radical-Induced Transformations

Radical reactions offer a complementary approach to functionalizing halogenated aromatic systems. The key to initiating these transformations on this compound lies in the homolytic cleavage of a carbon-halogen bond to generate a highly reactive aryl radical. youtube.comlibretexts.org The carbon-bromine bond at the C4 position is weaker than the carbon-chlorine bonds and is the most likely site for radical initiation.

This process typically involves a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, like tributyltin hydride (Bu3SnH). nih.govitu.edu.tr The reaction proceeds via a chain mechanism:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to generate initial radicals.

Propagation: A tributyltin radical, generated from the reaction of the initiator with Bu3SnH, abstracts the bromine atom from the C4 position of the quinoline ring. This step produces a quinolinyl radical intermediate. libretexts.org

Transformation: This reactive radical can then undergo various transformations. In the presence of a hydrogen-atom donor like Bu3SnH, the radical will be quenched, resulting in the net debromination of the molecule to yield 3,8-dichloro-5-methoxyquinoline. Alternatively, in the absence of a trapping agent but in the presence of an alkene or other radical acceptor, this intermediate could participate in intermolecular or intramolecular C-C bond formation. libretexts.orgnih.govitu.edu.tr For instance, radical cyclization is a powerful method for forming new rings, though it would require a suitably positioned unsaturated tether on the quinoline core. nih.govitu.edu.tr

While specific examples for this compound are not documented, these principles are well-established for a wide range of bromo-aromatic compounds. libretexts.orgnih.govitu.edu.tr

Transformations of the Methoxy Substituent and Quinoline Nitrogen

Methoxy Substituent Transformation:

The methoxy group at the C5 position is a key functional handle. The most significant transformation for this group is O-demethylation, which converts the aryl methyl ether into a hydroxyl group (a phenol). chem-station.comwikipedia.org This reaction is valuable as it unmasks a versatile phenolic hydroxyl group, which can serve as a precursor for synthesizing ethers, esters, or as a directing group in further aromatic substitutions.

Several established methods can be employed for O-demethylation:

Lewis Acids: Strong Lewis acids, most notably boron tribromide (BBr3) and aluminum trichloride (AlCl3), are highly effective for cleaving aryl methyl ethers. chem-station.com The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the methyl group by a bromide or chloride ion.

Brønsted Acids: Concentrated hydrobromic acid (HBr) is a classic reagent for demethylation, typically requiring high temperatures. chem-station.comwikipedia.org The mechanism involves protonation of the ether oxygen, followed by an SN2 attack by the bromide ion on the methyl group. chem-station.com Acidic concentrated lithium bromide (ACLB) has also been shown to be an effective system under more moderate conditions. nih.gov

Thiolates: Nucleophilic cleavage using alkyl thiols, such as ethanethiol, in the presence of a strong base provides an alternative under non-acidic conditions. chem-station.com

The choice of reagent is critical, as the harsh conditions required for some of these methods could potentially affect the chloro and bromo substituents on the quinoline ring.

Quinoline Nitrogen Transformations:

The nitrogen atom in the quinoline ring retains its fundamental basic and nucleophilic properties. It can readily participate in acid-base and alkylation reactions.

Protonation: As a base, the quinoline nitrogen will be protonated in the presence of acids to form a quinolinium salt. This can influence the electronic properties and solubility of the molecule.

Quaternization (N-Alkylation): The nitrogen atom's lone pair of electrons makes it nucleophilic, allowing it to react with alkylating agents. This reaction, known as quaternization, typically involves treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) or alkyl sulfates to form N-alkylated quinolinium salts. uw.edumdpi.com This transformation introduces a permanent positive charge on the nitrogen atom and attaches a new alkyl or aryl group, significantly altering the molecule's steric and electronic profile. The synthesis of quaternary ammonium polymers from cinchona alkaloids and dihalides highlights the utility of this reaction. mdpi.com

Compound Data

Table 1: Primary Compound Details

Compound NameStructure
This compound

Computational and Theoretical Investigations of 4 Bromo 3,8 Dichloro 5 Methoxyquinoline

Electronic Structure and Molecular Conformation Analysis (e.g., DFT Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and geometry of molecules. For 4-bromo-3,8-dichloro-5-methoxyquinoline, a DFT analysis would be instrumental in elucidating the intricate interplay of its substituents.

The quinoline (B57606) core is an aromatic heterocyclic system. The introduction of three halogen atoms (one bromine and two chlorine) at positions 3, 4, and 8 would significantly modulate the electron density distribution across the ring system. Halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I). Conversely, the methoxy (B1213986) group at position 5 is a strong electron-donating group through resonance (+M) and also has a weaker electron-withdrawing inductive effect (-I).

A DFT study would likely reveal the following:

Optimized Geometry: The quinoline ring system would be largely planar, though minor distortions may occur due to the steric hindrance between the substituents, particularly the chlorine at position 3 and the bromine at position 4. The bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the C-Br and C-Cl bonds will have characteristic lengths, and the bond lengths within the quinoline ring will deviate from those of unsubstituted quinoline, reflecting the altered electron distribution.

Electron Density Distribution: The electron density is expected to be highest around the nitrogen atom and the oxygen atom of the methoxy group due to their high electronegativity. The halogen atoms will also draw electron density from the ring. A Molecular Electrostatic Potential (MEP) map, a common output of DFT calculations, would visually represent these electron-rich (negative potential) and electron-poor (positive potential) regions. Such maps are critical for predicting sites of electrophilic and nucleophilic attack.

While no specific DFT data for this compound is published, studies on other halogenated quinolines consistently show that halogens significantly influence the electronic properties. For example, DFT studies on chloroquine derivatives have been used to investigate their electronic properties and reactivity. nih.govresearchgate.net

Table 1: Predicted Impact of Substituents on the Electronic Properties of this compound based on General Principles

SubstituentPositionInductive Effect (-I)Mesomeric Effect (+M)Predicted Impact on Electron Density of the Quinoline Ring
4-Bromo4StrongWeakElectron-withdrawing
3-Chloro3StrongWeakElectron-withdrawing
8-Chloro8StrongWeakElectron-withdrawing
5-Methoxy5WeakStrongElectron-donating

This table is generated based on established principles of physical organic chemistry and is for illustrative purposes.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Theoretical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and prediction of reaction outcomes. For a polysubstituted quinoline like this compound, theoretical studies can predict its reactivity in various chemical transformations.

Nucleophilic Aromatic Substitution (SNA_r): The presence of multiple electron-withdrawing halogen atoms on the quinoline ring makes it a potential substrate for nucleophilic aromatic substitution reactions. Theoretical calculations could determine the most likely site for nucleophilic attack. The relative energies of the intermediates (Meisenheimer complexes) formed by the attack at different positions can be calculated to predict the regioselectivity of the reaction. The chlorine at position 4, being activated by the ring nitrogen, is often a primary site for nucleophilic displacement in quinolines.

Electrophilic Aromatic Substitution (SEA_r): While the electron-withdrawing halogens deactivate the ring towards electrophilic attack, the electron-donating methoxy group at position 5 is an activating group and would direct incoming electrophiles. DFT calculations of the Wheland intermediates' stability would predict the preferred position of substitution.

Metal-Catalyzed Cross-Coupling Reactions: The bromo and chloro substituents can participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Theoretical studies can help in understanding the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps, and in predicting the relative reactivity of the C-Br versus C-Cl bonds. Generally, the C-Br bond is more reactive than the C-Cl bond in these reactions.

General studies on the synthesis of functionalized quinolines often rely on such mechanistic understandings to devise synthetic routes. nih.gov

Predictive Modeling for Chemical Reactivity and Selectivity

Building upon the foundation of electronic structure calculations, predictive models can be developed to quantify the reactivity and selectivity of this compound.

Reactivity Indices: DFT provides various reactivity descriptors that can be used to predict chemical behavior. These include:

Fukui Functions: These functions indicate the propensity of each atom in the molecule to undergo a nucleophilic, electrophilic, or radical attack.

Local Softness and Hardness: These concepts, derived from conceptual DFT, help in predicting the reactivity of different sites within the molecule based on the Hard and Soft Acids and Bases (HSAB) principle.

Predicting Regioselectivity: In reactions where multiple products can be formed, computational modeling can predict the major product by comparing the activation energies of the different reaction pathways. For instance, in a nucleophilic substitution reaction, the activation barriers for the displacement of the bromine at position 4 versus the chlorine atoms at positions 3 and 8 can be calculated to predict the most favorable reaction site. Studies on other substituted heterocycles have successfully used DFT to predict regioselectivity in nucleophilic substitutions.

Molecular Modeling for Ligand-Target Interactions (e.g., Molecular Docking, QSAR)

Given that the quinoline scaffold is a common feature in many biologically active compounds, it is plausible that this compound could exhibit biological activity. nih.gov Molecular modeling techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) are pivotal in exploring this potential.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target to form a stable complex. The process involves:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

"Docking" the ligand into the active site of the protein.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol). A more negative score generally indicates a stronger binding interaction.

The substituents on the quinoline ring would play a crucial role in the binding interactions. The halogen atoms can form halogen bonds, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The methoxy group can act as a hydrogen bond acceptor, and the aromatic rings can engage in π-π stacking or hydrophobic interactions. Molecular docking studies on other quinoline derivatives have been instrumental in identifying potential drug candidates and understanding their mechanism of action. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.

For a compound like this compound, a QSAR study would involve:

Synthesizing a library of related compounds with variations in the substitution pattern.

Measuring the biological activity of these compounds in a relevant assay.

Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological).

Developing a QSAR model using techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.

A well-validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. Numerous QSAR studies have been performed on various classes of quinoline derivatives to model their activities, such as antimalarial, anticancer, and antibacterial properties. researchgate.netnih.govptfarm.pl

Table 2: Potential Molecular Descriptors for a QSAR Study of this compound and its Analogs

Descriptor ClassExample DescriptorsInformation Provided
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesDescribes the electronic aspects of the molecule and its ability to participate in electrostatic interactions.
Steric Molecular weight, Molar refractivity, van der Waals volumeRelates to the size and shape of the molecule and how it fits into a receptor site.
Hydrophobic LogP (octanol-water partition coefficient)Indicates the molecule's hydrophobicity, which influences its ability to cross cell membranes.
Topological Connectivity indices, Wiener indexNumerical representation of the molecular topology.

This table provides examples of descriptor classes commonly used in QSAR studies.

Exploration of Biological Interactions and Molecular Mechanisms of 4 Bromo 3,8 Dichloro 5 Methoxyquinoline and Its Analogues Strictly in Vitro / Molecular Level

In Vitro Anti-proliferative and Cytotoxic Activity in Cellular Assays (e.g., specific cancer cell lines)

Substituted quinoline (B57606) derivatives have demonstrated significant anti-proliferative and cytotoxic effects across a wide range of human cancer cell lines in laboratory settings. The specific substitution pattern, including the presence and position of halogens and other functional groups, plays a critical role in determining the potency and selectivity of these compounds.

Highly brominated quinolines, for instance, have shown considerable inhibitory effects. nih.gov One study investigated novel brominated methoxyquinolines and found that compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) exhibited the highest activity among the tested derivatives, with IC₅₀ values ranging from 5.45 to 9.6 μg/mL against C6 (rat glioma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) cell lines. nih.gov Another compound, 7 (3,5,6,7-tetrabromo-8-methoxyquinoline), also showed significant inhibitory effects against these cell lines. nih.gov Similarly, quinolinequinone analogs displayed promising anti-proliferative activity against a panel of cancer cell lines, with notable efficacy against leukemia, non-small cell lung cancer, colon cancer, melanoma, and renal cancer cell lines at low micromolar concentrations. researchgate.net

The cytotoxic potential of quinoline derivatives has been documented in various cancer types. For example, certain 4,6-disubstituted quinazoline derivatives have shown cytotoxic activity against U937 leukemia cell lines. An analogue, 8-Bromo-2,4-dichloro-5-methoxyquinoline , has been noted for its anticancer properties, with in vitro studies indicating it can induce apoptosis in cancer cells. Further illustrating the broad spectrum of activity, a synthesized carbothioamide derivative containing a bromo-indole moiety demonstrated anti-proliferative effects on both human umbilical vein endothelial cells (HUVECs) and the A549 lung cancer cell line, with IC₅₀ values of 76.3 µg/mL and 45.5 µg/mL, respectively. nih.gov

Enzyme and Receptor Inhibition Studies

The anticancer effects of quinoline derivatives are often rooted in their ability to inhibit key enzymes and protein receptors that are critical for tumor growth and survival. nih.gov These molecules are frequently designed to fit into the ATP-binding pockets of kinases or interact with other crucial cellular machinery.

Kinase Inhibition (c-Met, EGFR, SphK): The c-Met and Epidermal Growth Factor (EGF) receptors are pivotal targets in cancer therapy due to their role in signaling pathways that drive cell proliferation and survival. nih.govnih.gov Numerous quinoline-based small molecules have been developed as inhibitors of these kinases. nih.govnih.gov Molecular docking studies reveal that the quinoline ring often forms key interactions within the kinase domain, such as π-π stacking with tyrosine residues (e.g., Tyr¹¹⁵⁹) and hydrogen bonding via the quinoline nitrogen to methionine residues (e.g., Met¹¹⁶⁰). nih.gov For instance, a class of 3,5,7-trisubstituted quinolines showed potent c-Met inhibition with IC₅₀ values in the low nanomolar range. nih.gov Similarly, quinoline derivatives have been developed as potent, brain-penetrant EGFR tyrosine kinase inhibitors, demonstrating strong inhibition (>90%) of EGFR and its mutants with few off-target effects in kinome profiling studies. escholarship.org

Sphingosine kinase (SphK), particularly its isoform SphK1, is another attractive target as its overexpression is linked to increased cell proliferation and survival in many cancers. nih.govmdpi.com Researchers have developed quinoline-5,8-dione-based compounds as SphK inhibitors. nih.govmdpi.com By screening a library of these analogues, low micromolar dual inhibition of both SphK1 and SphK2 was identified. nih.gov

Topoisomerase and Tubulin Inhibition: Topoisomerases are essential enzymes that manage DNA topology during replication and transcription, making them a validated target for cancer therapy. Certain brominated quinolines have been found to inhibit human topoisomerase I, a mechanism that contributes to their anticancer effects. nih.gov

The cytoskeleton, particularly the polymerization of tubulin into microtubules, is another critical target. While research on 4-Bromo-3,8-dichloro-5-methoxyquinoline itself is specific, related heterocyclic scaffolds like quinazolines have been identified as potent tubulin polymerization inhibitors that target the colchicine binding site. nih.gov These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov

Investigation of Cellular Processes Modulation (e.g., cell cycle arrest, apoptosis induction in vitro)

Beyond target inhibition, the efficacy of an anticancer compound is determined by its ability to modulate critical cellular processes, primarily by inducing cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest: Inhibition of key kinases or disruption of microtubule function by quinoline-like compounds often leads to a halt in the cell cycle, preventing cancer cells from dividing. For example, stilbenoid analogues, which are also studied for their anticancer properties, have been shown to induce a G2/M phase cell cycle arrest in human lung cancer cells. nih.gov This arrest is often correlated with the downregulation of checkpoint proteins like cyclin B1. nih.gov Similarly, inhibition of checkpoint kinase 1 (CHK1) by pharmacological agents allows the cell cycle to proceed without proper DNA damage repair, ultimately leading to apoptosis. mdpi.com

Apoptosis Induction: A primary goal of cancer therapy is to trigger apoptosis in malignant cells. Several quinoline derivatives have been shown to be effective in this regard. Studies on highly brominated quinolines demonstrated that compounds 11 and 17 were able to induce apoptosis, as confirmed by DNA laddering assays. nih.gov The mechanism can vary; for instance, some quinolinequinone analogs are believed to induce apoptosis through alterations in the cell cycle and changes in the expression of regulatory genes like BCL-2 and BAX. researchgate.netmdpi.com Another study using a fluorescent quinoline-steroid conjugate (RM-581-Fluo ) revealed that the compound accumulates in the endoplasmic reticulum (ER), suggesting it may trigger apoptosis through the ER stress pathway. nih.gov This is further supported by biochemical analyses showing that CHK1 inhibitors, in combination with chemotherapy, induce caspase-dependent apoptosis, evidenced by the degradation of PARP and increased activity of caspases 3 and 8. mdpi.com

Structure-Activity Relationship (SAR) Studies of Related Quinoline Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying which chemical features are responsible for their biological activity. For the quinoline scaffold, SAR studies have focused on the influence of halogenation, methoxy (B1213986) groups, and side chains. nih.gov

The addition of halogens (F, Cl, Br, I) to the quinoline ring is a common strategy to modulate a compound's physicochemical properties and biological activity. Halogenation can enhance membrane permeability and improve oral absorption. nih.gov Studies have shown that halogen-functionalized fluorescent dyes based on a quinoline-malononitrile chromophore exhibit altered photophysical properties, including red-shifted emissions and enhanced photostability, which is beneficial for bioimaging. nih.gov

In the context of anticancer activity, the halogenation pattern is critical. A study on highly brominated quinolines found that increasing the degree of bromination could significantly enhance anti-proliferative effects. nih.gov For example, the addition of bromine atoms at the C-5 and C-7 positions of a trimethoxyquinoline core resulted in a substantial increase in activity against tested cancer cell lines. nih.gov Similarly, iterative modification of a 4-phenoxy-quinoline lead compound revealed that halogen analogues improved its anticancer activity. nih.gov The specific placement of halogens can also influence target selectivity and potency, as seen in derivatives where a chloro or fluoro group at specific positions dictates the compound's reactivity and stability. biointerfaceresearch.comacs.org

The methoxy (-OCH₃) group is another key functional group whose position and presence on the quinoline scaffold can profoundly impact biological activity. In some instances, methoxy groups are crucial for potent activity. For example, two quinoline derivatives with a methoxy substitution on an azetidine-2-one scaffold possessed the maximum anti-inflammatory property in one study. biointerfaceresearch.com The presence of a 6-methoxy group in a series of 2-arylquinolines was explored for its role in P-glycoprotein inhibition, a mechanism associated with multidrug resistance in cancer. nih.gov

However, the conversion of a methoxy group to a hydroxyl (-OH) group can sometimes enhance activity. One SAR study noted that converting a methoxy group at the C-8 position to a hydroxyl group may have further enhanced the inhibitory potential of a dibrominated quinoline, a finding consistent with other reports on the potent activity of 8-hydroxyquinolines. nih.govmdpi.com This suggests that the hydrogen-bonding capability of the hydroxyl group can be critical for target engagement. mdpi.com In other cases, the presence of a methoxy group can be less favorable than other substituents depending on the target. nih.gov

Modifications to side chains attached to the quinoline core are a primary method for fine-tuning a compound's potency, selectivity, and pharmacokinetic properties. nih.gov In the development of c-Met inhibitors, modifications were directed at a C-3 piperazinyl side chain. The goal was to reduce off-target activity on hERG channels, a common cause of cardiotoxicity, without sacrificing the key interactions with the c-Met kinase. nih.gov

In another example, researchers developing SphK inhibitors based on a quinoline-5,8-dione scaffold explored substitutions at the C(7) position with various aryl moieties to interact with the lipophilic tail of the enzyme's binding site. nih.gov Further modifications, adapting structural fragments from known inhibitors to functionalize the C(2) position, were made to introduce hydrogen bonding capabilities and improve binding efficacy. nih.govmdpi.com Similarly, extensive modifications to the B-ring (a piperidine ring) of quinazoline-based tubulin inhibitors, including introducing heteroatoms or changing the ring size, were performed to optimize interactions within the colchicine binding site of tubulin. nih.gov These studies highlight that rational side chain design is essential for developing quinoline-based compounds into viable drug candidates. nih.govnih.gov

Anti-parasitic Activity in In Vitro Models (e.g., Plasmodium falciparum)

Following a comprehensive review of scientific literature, including peer-reviewed journals, patents, and chemical databases, no specific studies detailing the in vitro anti-parasitic activity of the compound This compound against Plasmodium falciparum or other parasites were identified.

Extensive searches were conducted to locate research on the synthesis and biological evaluation of this specific molecule. These inquiries included variations of halogenated and methoxy-substituted quinolines. While the broader class of quinoline derivatives is known for its anti-malarial properties, with numerous analogues having been synthesized and tested for their efficacy against various parasite strains, data pertaining to the 4-bromo-3,8-dichloro-5-methoxy substituted variant is absent from the public domain.

Consequently, it is not possible to provide detailed research findings, including data tables with IC₅₀ values or discussions of molecular mechanisms, for the specified compound as outlined in the requested article structure. The scientific community has not published any discernible data on the anti-parasitic interactions of this compound at the molecular or in vitro level.

No Information Available for this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found for the chemical compound "this compound." The requested article on its applications in chemical sciences cannot be generated as there is no research data, synthesis information, or application studies specifically pertaining to this molecule.

The search yielded information on a number of structurally related but distinct compounds, including:

4-Bromo-8-chloro-5-methoxyquinoline

8-Bromo-2,4-dichloro-5-methoxyquinoline

4-Bromo-7,8-dichloroquinoline

4-Bromo-3-chloro-7-methoxyquinoline

However, per the strict instructions to focus solely on "this compound," discussion of these related compounds is not appropriate as their chemical properties and applications would differ. The precise substitution pattern of the bromine and two chlorine atoms on the quinoline ring is critical to a compound's reactivity and function. Extrapolating information from related isomers or analogues would be scientifically inaccurate and speculative.

Consequently, it is not possible to provide a detailed, informative, and scientifically accurate article on the role of this compound as a synthetic intermediate, a precursor for functional materials, or its applications in agrochemical and industrial chemistry. This compound does not appear to be a commercially available reagent or a subject of published research, preventing the creation of the requested content.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 4-Bromo-3,8-dichloro-5-methoxyquinoline

Currently, there is a lack of specific published research detailing the synthesis, properties, and applications of this compound. However, the academic understanding of its constituent parts—a polysubstituted quinoline (B57606) core—allows for informed predictions about its chemical nature.

The quinoline ring system is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. The substituents on this compound—bromo, chloro, and methoxy (B1213986) groups—are expected to significantly influence its electronic properties, reactivity, and potential biological interactions. Halogenation, for instance, can enhance a molecule's lipophilicity, potentially affecting its ability to cross biological membranes. mdpi.com The methoxy group, an electron-donating substituent, can modulate the electron density of the quinoline ring, thereby influencing its reactivity and interaction with biological targets.

The strategic placement of these functional groups suggests that this compound could serve as a versatile intermediate in organic synthesis. The presence of multiple halogen atoms at distinct positions (3, 4, and 8) offers several sites for further functionalization through various cross-coupling reactions.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C10H6BrCl2NOBased on chemical structure
Molecular Weight Approximately 322.97 g/mol Calculated from atomic weights
Lipophilicity (LogP) Likely to be highPresence of three halogen atoms
Reactivity Susceptible to nucleophilic substitution and cross-coupling reactionsPresence of bromo and chloro substituents
Potential Applications Intermediate for synthesis of novel quinoline derivatives, scaffold for medicinal chemistryBased on the versatility of the quinoline core and its functional groups

Note: The data in this table is predicted and not based on experimental values for this compound.

Unexplored Reactivity and Synthetic Challenges

The synthesis of polysubstituted quinolines, such as this compound, often presents significant challenges. Achieving regioselectivity during the halogenation and functionalization of the quinoline core can be complex, and the synthesis of the starting materials themselves may require multi-step sequences.

One of the primary synthetic challenges lies in the controlled introduction of three different substituents at specific positions on the quinoline ring. Traditional quinoline syntheses, while numerous, may not be directly applicable or may require significant modification to achieve the desired substitution pattern. Furthermore, the synthesis of heavily halogenated and electronically modified quinolines can be complicated by issues of catalyst poisoning or deactivation in cross-coupling reactions.

The reactivity of this compound itself remains largely unexplored. Key questions for future investigation include:

The relative reactivity of the bromo and chloro substituents in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

The influence of the methoxy group on the regioselectivity of further electrophilic or nucleophilic additions to the quinoline ring.

The potential for intramolecular reactions or rearrangements under various conditions.

Opportunities for Novel Derivatization and Application in Research

The multifunctional nature of this compound presents numerous opportunities for the development of novel derivatives with potential applications in various research fields. The halogen atoms serve as versatile handles for introducing a wide range of functional groups.

Potential Derivatization Reactions:

Suzuki-Miyaura Coupling: The bromo and chloro substituents can be selectively coupled with boronic acids to introduce aryl, heteroaryl, or alkyl groups, creating a library of novel quinoline derivatives.

Buchwald-Hartwig Amination: Reaction with various amines can lead to the synthesis of aminoquinoline derivatives, a class of compounds with known biological activities.

Sonogashira Coupling: The introduction of alkyne moieties can be achieved through palladium-catalyzed coupling with terminal alkynes.

Nucleophilic Aromatic Substitution: The chloro and bromo groups can potentially be displaced by nucleophiles such as alkoxides, thiolates, or azides.

These derivatization strategies could lead to the discovery of new compounds with interesting photophysical properties for use as fluorescent probes or in materials science. Moreover, the exploration of these derivatives in biological screenings could uncover novel therapeutic agents.

Prospects for Rational Design of Quinoline-Based Compounds

The rational design of quinoline-based compounds is a burgeoning area of research, with applications ranging from fluorescent probes to therapeutic agents. nih.gov The quinoline scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. manchester.ac.ukresearchgate.net

The design of novel compounds based on the this compound core can be guided by computational modeling and a deep understanding of structure-activity relationships. By systematically modifying the substituents at the 3, 4, and 8 positions, it is possible to fine-tune the electronic, steric, and pharmacokinetic properties of the resulting molecules to optimize their interaction with a specific biological target.

Future research in this area could focus on:

Developing Structure-Activity Relationships (SAR): Synthesizing a library of derivatives and evaluating their activity against specific biological targets to understand how different functional groups influence efficacy.

Computational Modeling: Using molecular docking and other computational tools to predict the binding of designed compounds to target proteins and guide synthetic efforts. manchester.ac.ukresearchgate.net

Exploring Novel Therapeutic Areas: Leveraging the versatility of the quinoline scaffold to design compounds with potential applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. The development of synthetic quinoline and acridine-based antimalarials is a historical example of the success of such rational design strategies. manchester.ac.uk

Q & A

Q. Key Methodological Considerations :

  • Regioselectivity : The methoxy group at position 5 directs electrophiles to positions 3 and 7. Steric hindrance and temperature control (e.g., low temps for kinetic control) can improve selectivity .
  • Yield Optimization : Reaction monitoring via TLC/HPLC and purification via column chromatography are critical for isolating intermediates .

How can crystallographic data resolve structural ambiguities in polyhalogenated quinolines like this compound?

Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Key steps include:

Crystallization : Slow evaporation of chloroform or DCM solutions often yields suitable crystals .

Data Collection : Use a high-resolution diffractometer (e.g., Cu-Kα radiation) at low temperatures (e.g., 150 K) to minimize thermal motion .

Refinement : Employ SHELXL for refinement, accounting for halogen atom displacement parameters and weak intermolecular interactions (e.g., C–H⋯π or halogen bonding) .

Q. Data Contradiction Analysis :

  • Discrepancies in bond lengths/angles may arise from poor data quality or disorder. Compare multiple datasets and validate against DFT-optimized structures .

What spectroscopic techniques are most effective for characterizing halogenated quinoline derivatives?

Q. Basic Research Focus

NMR Spectroscopy :

  • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting patterns indicative of substitution (e.g., doublets for isolated H atoms) .
  • ¹³C NMR : Halogenated carbons appear downfield (e.g., C-Br at δ 115–125 ppm) .

Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₇BrCl₂NO, expected m/z 338.87) .

HPLC-PDA : Purity assessment using C18 columns and UV detection at 254 nm (quinolines exhibit strong π→π* transitions) .

How can computational methods predict the reactivity of substituents in polyhalogenated quinolines?

Q. Advanced Research Focus

DFT Calculations :

  • Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density and identify electrophilic/nucleophilic sites .
  • Calculate Fukui indices to predict regioselectivity in further reactions (e.g., bromine at position 4 may deactivate adjacent positions) .

Molecular Dynamics (MD) : Simulate solvation effects to model reaction pathways in polar solvents (e.g., DMF or acetonitrile) .

Q. Contradiction Management :

  • Discrepancies between computational and experimental results (e.g., unexpected substitution sites) may arise from solvent effects or kinetic vs. thermodynamic control. Validate with kinetic studies .

What strategies ensure the stability of this compound under varying storage conditions?

Q. Basic Research Focus

Stability Studies :

  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (halogenated quinolines typically degrade above 200°C) .
  • Photostability : Store in amber vials under inert gas (Ar/N₂) to prevent photodehalogenation .

pH Sensitivity : Test solubility and degradation in buffered solutions (pH 2–12) via UV-Vis spectroscopy. Halogenated quinolines are generally stable in neutral conditions .

How can mechanistic studies elucidate regioselective halogenation pathways in quinoline derivatives?

Q. Advanced Research Focus

Isotopic Labeling : Use ²H or ¹³C-labeled substrates to track substitution patterns via NMR .

Kinetic Profiling : Monitor reaction progress under varying temperatures and catalysts (e.g., FeCl₃ vs. AlCl₃) to identify rate-determining steps .

In Situ Spectroscopy : Employ Raman or IR to detect intermediates (e.g., bromonium ion formation) .

Q. Table 1: Comparative Halogenation Yields

PositionHalogenCatalystYield (%)Reference
4BrNBS78
3ClFeCl₃65
8ClCl₂72

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced Research Focus

Purification Bottlenecks : Column chromatography is impractical at scale. Switch to recrystallization (e.g., ethanol/water mixtures) or continuous-flow HPLC .

Halogen Handling : Safe disposal of Br₂/Cl₂ byproducts requires scrubbers or neutralization protocols .

Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to ensure consistency in multi-step reactions .

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